molecular formula C18H18ClNO3 B2826824 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate CAS No. 1241985-17-0

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate

Cat. No.: B2826824
CAS No.: 1241985-17-0
M. Wt: 331.8
InChI Key: GKRRHSCALJEQGR-UHFFFAOYSA-N
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Description

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a 2-chlorobenzoate moiety and an amino-oxoethyl group attached to a 4-methylphenyl ethylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoic acid with 2-amino-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted benzoates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino alcohol derivatives.

    Substitution: Substituted benzoates with various functional groups replacing the chloro group.

Scientific Research Applications

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate
  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-chlorobenzoate
  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-bromobenzoate

Uniqueness

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-7-9-14(10-8-12)13(2)20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRHSCALJEQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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